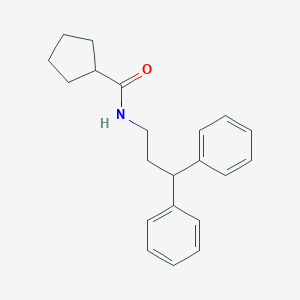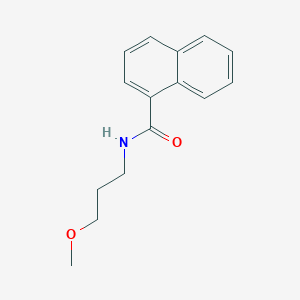
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a member of the benzodioxole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2), which are known to play a role in cancer cell growth and inflammation, respectively.
Biochemical and Physiological Effects
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the expression of certain genes that are involved in cancer cell growth and survival. In addition, it has been shown to reduce inflammation and inhibit the production of inflammatory cytokines in animal models.
実験室実験の利点と制限
One advantage of using N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide in lab experiments is that it has been extensively studied and its activity has been well characterized. This makes it a useful tool for investigating the mechanisms of cancer cell growth and inflammation. However, one limitation of using this compound is that it has relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are a number of future directions that could be pursued with regards to N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide. One area of research that could be explored is the development of more potent analogs of this compound that have improved solubility and bioavailability. In addition, further studies could be conducted to better understand the mechanism of action of N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide and to identify other enzymes or pathways that it may target. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound as a potential anti-cancer or anti-inflammatory agent in humans.
Conclusion
In conclusion, N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to be learned about this compound, the research conducted thus far suggests that it may have significant potential as a tool for investigating cancer cell growth and inflammation, as well as a potential anti-cancer or anti-inflammatory agent in humans.
合成法
The synthesis of N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-bromopyridine with potassium tert-butoxide to form 4-pyridinylpotassium. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid chloride to form the desired product, N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide. The yield of this reaction is typically around 50%.
科学的研究の応用
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
特性
製品名 |
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide |
|---|---|
分子式 |
C13H10N2O3 |
分子量 |
242.23 g/mol |
IUPAC名 |
N-pyridin-4-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C13H10N2O3/c16-13(15-10-3-5-14-6-4-10)9-1-2-11-12(7-9)18-8-17-11/h1-7H,8H2,(H,14,15,16) |
InChIキー |
AJZCATDIDCDYBY-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=NC=C3 |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-butyl-3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258700.png)
![2-[(2-Methyl-1-piperidinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B258702.png)
![Isopropyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B258703.png)


![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)

![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)